REACTION_CXSMILES
|
Br[C:2]1[CH:7]=[CH:6][C:5]([O:8][CH2:9][O:10][CH3:11])=[CH:4][N:3]=1.[CH2:12]([Mg]Cl)[C:13]([CH3:16])([CH3:15])[CH3:14]>C1COCC1>[CH3:11][O:10][CH2:9][O:8][C:5]1[CH:6]=[CH:7][C:2]([CH2:12][C:13]([CH3:16])([CH3:15])[CH3:14])=[N:3][CH:4]=1
|
Name
|
|
Quantity
|
30.5 g
|
Type
|
reactant
|
Smiles
|
BrC1=NC=C(C=C1)OCOC
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Name
|
dichloro-((bis-diphenylphosphino)ferrocenyl)-palladium(II)
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Quantity
|
4.88 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
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C1CCOC1
|
Name
|
neopentylmagnesium chloride
|
Quantity
|
155 mL
|
Type
|
reactant
|
Smiles
|
C(C(C)(C)C)[Mg]Cl
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Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
the reaction stirred 3 h at rt
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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ADDITION
|
Details
|
After addition
|
Type
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CUSTOM
|
Details
|
the cooling bath was removed
|
Type
|
TEMPERATURE
|
Details
|
The reaction was cooled to 0° C.
|
Type
|
ADDITION
|
Details
|
saturated NH4Cl (500 mL) was added
|
Type
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EXTRACTION
|
Details
|
the aqueous layers extracted with EtOAc (3×200 mL)
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with saturated NaCl
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to give a red oil
|
Type
|
CUSTOM
|
Details
|
Purification
|
Type
|
FILTRATION
|
Details
|
by vacuum filtration through a silica plug (9×7 cm, dry load, 10-20%% EtOAc/Hexanes)
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
COCOC=1C=CC(=NC1)CC(C)(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |